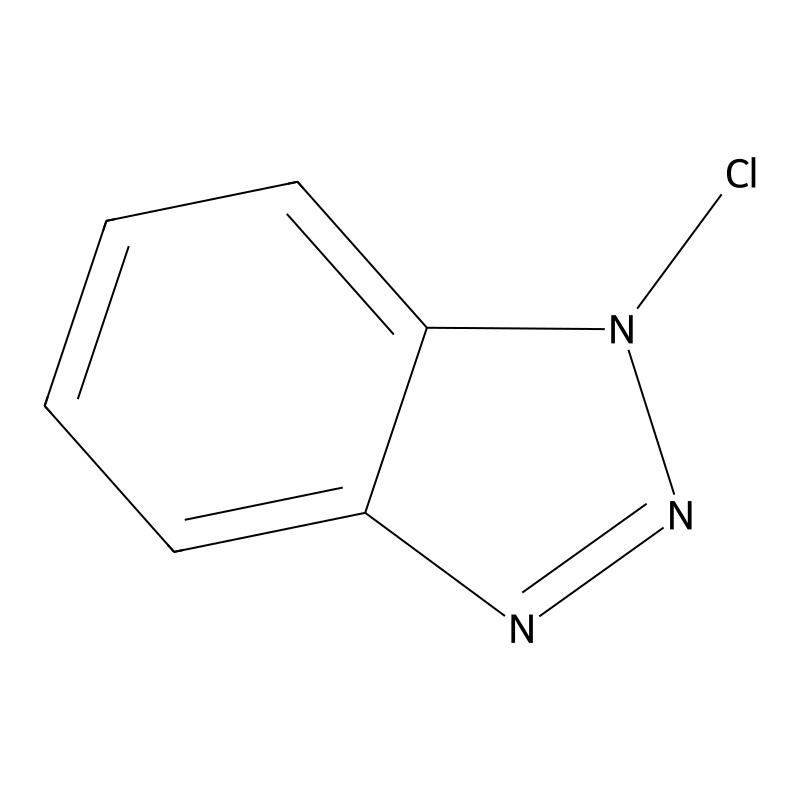

1-Chlorobenzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Corrosion Inhibition

1-CBT exhibits excellent corrosion inhibition properties for various metals, including copper, steel, and aluminum. Studies have shown its effectiveness in protecting these metals from corrosion in various environments, including aqueous solutions, salt spray, and humid atmospheres. The mechanism of its action involves forming a protective film on the metal surface, hindering the interaction between the corrosive agent and the metal.

Analytical Chemistry

1-CBT serves as a versatile tool in analytical chemistry due to its complexation abilities. It readily forms complexes with various metal ions, making it valuable for selective separation, preconcentration, and determination of these ions in complex matrices. This property finds applications in various analytical techniques, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) and atomic absorption spectroscopy (AAS).

Material Science

1-CBT plays a role in material science research, particularly in the development of functional polymers. It can be incorporated into polymer matrices to modify their properties, such as enhancing their thermal stability, flame retardancy, and electrical conductivity. This opens doors for designing novel polymeric materials with tailored functionalities for various applications.

Biological Applications

Emerging research explores the potential of 1-CBT in biological applications. Studies suggest its ability to modulate various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, its potential antimicrobial and antifungal properties are being investigated. However, further research is needed to fully understand its biological effects and potential applications.

1-Chlorobenzotriazole (C6H4ClN3) is a white crystalline compound. While its natural origin is not well documented, it is commercially produced as a reagent for various scientific applications []. Its significance lies in its unique chemical properties that make it valuable in organic synthesis and corrosion inhibition.

Molecular Structure Analysis

1-Chlorobenzotriazole possesses a triazole ring structure, consisting of three nitrogen atoms and three carbon atoms arranged in a heterocyclic ring. A chlorine atom is attached to one of the carbon atoms in the ring at the 1-position (referring to the numbering system for the specific molecule). This structure plays a crucial role in its chemical behavior:

- The aromatic nature of the benzene ring contributes to stability and provides a platform for functionalization.

- The presence of the triazole ring with its nitrogen atoms allows for hydrogen bonding and complexation with metals, making it a good corrosion inhibitor [].

- The chlorine atom can participate in various reactions, such as nucleophilic substitution, depending on the reaction conditions.

Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing 1-Chlorobenzotriazole, but a common approach involves the reaction of o-phenylenediamine with sodium nitrite and hydrochloric acid [].

Balanced Chemical Equation:

C6H4(NH2)2 + 2 NaNO2 + 4 HCl -> 2 C6H4ClN3 + 4 H2O + 2 NaCl

Other Relevant Reactions:

- 1-Chlorobenzotriazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another functional group.

- It can also act as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation [].

Physical and Chemical Properties

- Melting Point: 104-106 °C

- Boiling Point: Decomposes before boiling []

- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane

- Stability: Stable under normal storage conditions []

Mechanism of Action (Not Applicable)

Currently, there is no documented research on the specific mechanism of action of 1-Chlorobenzotriazole in biological systems.

1-Chlorobenzotriazole may cause skin irritation and eye damage upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

Data Availability:

- Toxicity data for 1-Chlorobenzotriazole is limited.

- Oxidation of Alcohols: It effectively oxidizes alcohols to aldehydes and ketones under mild conditions, demonstrating high yields in these transformations .

- Hydrazine Reactions: The compound can convert hydrazines into azo-compounds, showcasing its utility in synthetic organic chemistry .

- Substitution Reactions: 1-Chlorobenzotriazole can react with diethyl ether, producing 1-(1-ethoxyethyl)benzotriazole, indicating its role in substitution mechanisms .

The kinetics of these reactions often follow first-order dependencies on the concentration of 1-chlorobenzotriazole, with various activation parameters influencing the reaction rates .

Research indicates that 1-chlorobenzotriazole exhibits biological activity, particularly in the context of medicinal chemistry. Its oxidizing properties allow it to interact with pharmaceutical compounds, such as diazepam and chloramphenicol, facilitating their oxidation under acidic conditions . These interactions can lead to modifications in the pharmacological properties of these drugs.

Several methods have been developed for synthesizing 1-chlorobenzotriazole:

- Chlorination of Benzotriazole: A common method involves treating benzotriazole with sodium hypochlorite, resulting in the formation of 1-chlorobenzotriazole in a crystalline form .

- Reactions with Thiols: Another synthesis route includes reacting thiols with 1-chlorobenzotriazole at low temperatures (−78 °C), yielding high conversions to products like R1SBt .

These methods highlight the versatility and efficiency of synthesizing this compound.

1-Chlorobenzotriazole finds applications across various fields:

- Organic Synthesis: It serves as a reagent for oxidizing alcohols and modifying hydrazines, making it valuable in synthetic organic chemistry.

- Pharmaceutical Chemistry: Its ability to interact with medicinal compounds positions it as a useful tool for drug development and modification.

- Material Science: The compound's properties may also be explored in developing new materials or coatings due to its chemical stability and reactivity.

Studies investigating the interactions of 1-chlorobenzotriazole with other compounds reveal its potential impact on drug metabolism and efficacy. For instance, its oxidation reactions with diazepam have been documented, providing insights into how this compound can alter the pharmacokinetics of certain medications . Such interactions warrant further exploration to understand their implications in medicinal chemistry fully.

Several compounds share structural or functional similarities with 1-chlorobenzotriazole. Here are some notable examples:

| Compound | Structural Characteristics | Unique Properties |

|---|---|---|

| Benzotriazole | Base structure without chlorine | Acts as a corrosion inhibitor |

| 2-Chlorobenzotriazole | Chlorine at the second position | Different reactivity profile |

| 5-Chlorobenzotriazole | Chlorine at the fifth position | Exhibits distinct oxidation capabilities |

Uniqueness of 1-Chlorobenzotriazole: What sets 1-chlorobenzotriazole apart is its specific reactivity as an oxidant under mild conditions. Its ability to facilitate high-yield transformations while maintaining stability makes it particularly valuable in both academic and industrial applications.

Traditional Synthesis Methods

The conventional preparation of 1-Chlorobenzotriazole primarily revolves around the chlorination of benzotriazole using various chlorinating agents. Several established methodologies have been documented in literature:

1.1.1 Sodium Hypochlorite Method

The most widely employed approach involves treating benzotriazole with sodium hypochlorite in an acidified medium:

Benzotriazole + NaOCl (in 50% aqueous acetic acid) → 1-ChlorobenzotriazoleThis reaction proceeds rapidly at room temperature, with the product precipitating from the reaction mixture. The process typically yields nearly quantitative amounts of 1-Chlorobenzotriazole, making it the preferred industrial method. The reaction mechanism involves electrophilic substitution at the N-1 position of benzotriazole.

1.1.2 N-Chlorosuccinimide Method

An alternative approach utilizes N-chlorosuccinimide as the chlorinating agent:

Benzotriazole + N-Chlorosuccinimide → 1-Chlorobenzotriazole + SuccinimideThis method offers milder reaction conditions and is particularly useful for small-scale preparations, though it typically results in slightly lower yields compared to the hypochlorite method.

1.1.3 Direct Chlorination

Direct chlorination using chlorine gas represents another viable route:

Benzotriazole + Cl₂ → 1-Chlorobenzotriazole + HClThis method requires careful control of reaction conditions to prevent over-chlorination and formation of dichloro derivatives.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium Hypochlorite | Benzotriazole, NaOCl, 50% aq. acetic acid | Room temperature, 1-2 hours | 90-95 | High yield, inexpensive reagents | Requires acid handling |

| N-Chlorosuccinimide | Benzotriazole, NCS, solvent | 0-25°C, 2-3 hours | 75-85 | Milder conditions, selective | More expensive reagent |

| Direct Chlorination | Benzotriazole, Cl₂ gas | 0-10°C, 1-3 hours | 70-80 | Scalable | Hazardous reagent, side products |

One-Pot Synthesis Protocols

Recent advances have focused on developing efficient one-pot synthesis protocols that streamline the preparation process while maintaining high yields and purity.

1.2.1 Improved Sodium Hypochlorite Method

A particularly notable one-pot synthesis involves treating an aqueous slurry of benzotriazole with sodium hypochlorite at controlled temperatures between 47-50°C, eliminating the need for acetic acid:

Benzotriazole slurry in water + NaOCl (5.25% solution) → 1-ChlorobenzotriazoleThis protocol maintains a pH of 8-9 initially, which gradually increases to approximately 12 by the reaction's completion. The resulting mixture forms a solution at pH > 10, simplifying product isolation.

1.2.2 Methylbenzotriazole-Based Synthesis

For preparing substituted derivatives such as methyl chloride benzotriazole (Cl-TTA), a modified approach has been developed:

Methylbenzotriazole + NaOH (31% aq. solution) → Sodium salt of methylbenzotriazoleSodium salt of methylbenzotriazole + Cl₂ → Methyl chloride benzotriazoleThis two-step, one-pot process eliminates the need for solvent redissolution, filtering, purification, and drying, significantly streamlining the manufacturing process.

1.2.3 Application in Disulfide Synthesis

The utility of 1-Chlorobenzotriazole in one-pot synthesis extends to its applications, notably in the preparation of unsymmetrical disulfides:

R₁SH + 1-Chlorobenzotriazole (BtCl) → R₁SBt (at -78°C in DCM)R₁SBt + R₂SH → R₁SSR₂ + BenzotriazoleThis green chemistry approach achieves high-yielding conversion without appreciable formation of symmetrical disulfides (R₁SSR₁), avoiding toxic oxidizing agents.

Table 2: One-Pot Synthesis Protocols and Their Features

| Protocol | Key Reagents | Reaction Conditions | Yield (%) | Green Chemistry Aspects |

|---|---|---|---|---|

| Improved NaOCl Method | Benzotriazole slurry, NaOCl | 47-50°C, pH 8-12 | 85-90 | Eliminates acetic acid, aqueous medium |

| Methylbenzotriazole Process | Methylbenzotriazole, NaOH, Cl₂ | Room temperature | 80-85 | Simplified isolation, reduced waste |

| Disulfide Synthesis Application | Thiols, BtCl, DCM | -78°C, then RT | 75-90 | Avoids toxic oxidants, one-pot sequence |

Purification Techniques and Solvent Systems

The purification of 1-Chlorobenzotriazole demands careful consideration due to its reactive nature and sensitivity to light and heat.

1.3.1 Recrystallization Techniques

The crude 1-Chlorobenzotriazole product is typically purified through recrystallization. The most effective solvent system consists of dichloromethane (CH₂Cl₂) and petroleum ether:

- Dissolve crude product in minimal dichloromethane

- Add petroleum ether dropwise until slight turbidity appears

- Cool solution slowly to promote crystal formation

- Filter crystals under inert atmosphere

- Dry under vacuum at low temperature (0-5°C)

This technique typically provides 1-Chlorobenzotriazole with >98% purity.

1.3.2 Solvent Systems for Purification

Various solvent systems have been evaluated for the purification of 1-Chlorobenzotriazole:

Table 3: Solvent Systems for Purification of 1-Chlorobenzotriazole

| Solvent System | Solubility | Recovery (%) | Purity (%) | Comments |

|---|---|---|---|---|

| CH₂Cl₂/Petroleum ether | Good/Poor | 85-90 | >98 | Preferred system, high purity |

| Chloroform/Hexane | Moderate/Poor | 75-80 | 95-97 | Alternative system |

| Ethyl acetate/Hexane | Slight/Poor | 70-75 | 93-95 | Less effective |

| Methanol/Water | Good/Poor | 65-70 | 90-92 | Risk of decomposition |

For applications requiring extreme purity, column chromatography using silica gel with CH₂Cl₂ as the mobile phase has proven effective for removing trace impurities.

1.3.3 Handling Precautions During Purification

Several critical precautions must be observed during the purification process:

Light Protection: All operations should be conducted in amber glassware or under reduced lighting to prevent photodecomposition.

Temperature Control: Purification processes should be maintained below 25°C to prevent potential spontaneous ignition.

Inert Atmosphere: Handling under nitrogen or argon is recommended, particularly during final drying stages.

Incompatibilities: DMSO must be strictly avoided due to risk of explosive reactions.

1.3.4 Storage Considerations

Purified 1-Chlorobenzotriazole requires specialized storage conditions to maintain stability:

- Store in brown bottles to protect from light exposure

- Maintain at 0°C (refrigeration) in sealed containers

- Use under inert atmosphere when possible

- Discard or repurify if discoloration occurs, indicating decomposition

- Handle exclusively in a fume hood due to potential hazards

The compound remains stable to air and moisture when stored properly in brown bottles at the recommended temperature.

Oxidation Reactions: Alcohols, Hydrazines, and Amines

1-Chlorobenzotriazole demonstrates exceptional oxidizing capabilities toward alcohols, hydrazines, and amines under very mild conditions [3] [17]. The oxidation of alcohols proceeds through a hydride abstraction mechanism, converting primary alcohols to aldehydes and secondary alcohols to ketones in high yields [3] [17]. The reaction exhibits first-order kinetics with respect to 1-chlorobenzotriazole concentration and first-order dependence on alcohol substrate concentration [3] [17].

Table 1: Physical Properties of 1-Chlorobenzotriazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H4ClN3 | [1] [2] [4] |

| Molecular Weight | 153.57 g/mol | [1] [2] [4] |

| Melting Point | 104-106°C | [1] [4] |

| Boiling Point | 252.42°C (estimated) | [1] [4] |

| Density | 1.3647 g/cm³ (estimated) | [1] [4] |

| Refractive Index | 1.6010 (estimated) | [1] [4] |

| pKa | -0.96±0.30 (predicted) | [1] |

| Solubility (Chloroform) | Slightly soluble | [1] [4] |

| Solubility (Ethyl Acetate) | Slightly soluble | [1] [4] |

| Appearance | White to off-white solid | [1] [4] |

| Storage Temperature | -20°C under inert atmosphere | [1] [4] |

The oxidation of hydrazines by 1-chlorobenzotriazole converts hydrazo compounds to azo compounds with exceptional efficiency [3] [17]. The mechanism involves the abstraction of hydrogen from the nitrogen-hydrogen bond, followed by rapid electron transfer to generate the corresponding azo product [3] [17]. Diethylamine oxidation follows second-order kinetics with rate constants of approximately 2.00 × 10⁻³ s⁻¹ at 313 K in acetic acid medium [10].

Table 2: Oxidation Reaction Rate Constants and Kinetic Orders

| Substrate | Medium | Temperature (K) | Rate Constant (s⁻¹) | Order in CBT | Order in Substrate | Reference |

|---|---|---|---|---|---|---|

| Chloramphenicol | HClO4 (0.1 M) | 323 | 3.05 × 10⁻⁴ | 1 | 0 | [5] |

| Diethylamine | Acetic acid/HClO4 | 313 | 2.00 × 10⁻³ | 1 | 1 | [10] |

| Benzyl ethers | Acetic acid/HClO4 | 298-313 | Variable | 1 | 0 | [6] |

| Fast Green FCF dye | Alkaline medium | 301 | Variable | 1 | Fractional | [30] |

| Primary alcohols | Various solvents | 298 | High yield | 1 | 1 | [3] [17] |

| Secondary alcohols | Various solvents | 298 | High yield | 1 | 1 | [3] [17] |

| Hydrazines | Various solvents | 298 | High yield | 1 | 1 | [3] [17] |

The oxidation mechanism in acidic medium involves the formation of a protonated 1-chlorobenzotriazole species, which serves as the active oxidizing agent [5]. The fractional-order dependence on acid concentration suggests complex formation between 1-chlorobenzotriazole and hydrogen ions [5]. Activation parameters for chloramphenicol oxidation reveal an activation energy of 55.8 kJ mol⁻¹ and a large negative entropy of activation (-149 J K⁻¹ mol⁻¹), indicating the formation of a highly organized transition state [5].

Chlorination and Electrophilic Substitution

1-Chlorobenzotriazole functions as an effective chlorinating agent through electrophilic substitution mechanisms [13] [15]. The chlorination of ketones proceeds via enolate formation, with the reaction showing first-order dependence on 1-chlorobenzotriazole and zero-order dependence on ketone concentration under excess substrate conditions [13]. The presence of chloride ions enhances the reaction rate through the formation of more reactive chlorinating species [13].

Table 3: Activation Parameters for 1-Chlorobenzotriazole Reactions

| Reaction System | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ/mol) | Mechanism Type | Reference |

|---|---|---|---|---|---|---|

| Chloramphenicol oxidation (acidic) | 55.8 | 53.2 | -149 | 101 | Electrophilic | [5] |

| Diethylamine oxidation | Not reported | Not reported | Not reported | Not reported | Electrophilic | [10] |

| Ketone chlorination | Variable | Variable | Variable | Variable | Electrophilic/Radical | [13] |

| Alcohol oxidation (general) | Moderate | Moderate | Negative | High | Electrophilic | [3] [17] |

The addition of 1-chlorobenzotriazole to olefins demonstrates classic electrophilic behavior [8]. The reaction proceeds through initial electrophilic attack by the chlorine cation, followed by nucleophilic attack from the ambident benzotriazole anion [8]. The addition follows Markovnikov orientation and exhibits stereospecific trans-addition to cis- and trans-but-2-ene [8]. The absence of an induction period and the increased reaction rate in polar solvents support the ionic mechanism [8].

Table 4: Chlorination and Electrophilic Substitution Reactions

| Substrate Type | Reaction Conditions | Major Product | Selectivity | Mechanism | Reference |

|---|---|---|---|---|---|

| Ketones (acetone) | Aqueous acetic acid/HClO4 | α-Chloroacetone | α-Position selective | Enolate intermediate | [13] |

| Ketones (acetophenone) | Aqueous acetic acid/HClO4 | α-Chloroacetophenone | α-Position selective | Enolate intermediate | [13] |

| Alkenes (ethylene) | Non-polar solvents | 2-Chloroethylbenzotriazole | Markovnikov addition | Electrophilic addition | [8] |

| Alkenes (cyclohexene) | Acetic acid | Trans-2-chlorocyclohexanol | Trans-stereospecific | Electrophilic addition | [8] |

| Aromatic compounds | Various solvents | Chlorinated aromatics | Electrophilic substitution | Electrophilic substitution | [8] [15] |

| Alcohols | Mild conditions | Carbonyl compounds | Oxidative | Hydride abstraction | [3] [17] |

Radical Chain Mechanisms in Ether Reactions

1-Chlorobenzotriazole reacts with diethyl ether through a radical chain mechanism to produce 1-(1-ethoxyethyl)benzotriazole [3] [17]. The same product forms unexpectedly when benzotriazole in ether is treated with chloramine or nitrosyl chloride, supporting the radical pathway [3] [17]. The reaction initiates through homolytic cleavage of the nitrogen-chlorine bond, generating chlorine radicals and benzotriazole radicals [17] [21].

Table 5: Radical Chain Mechanism Parameters

| Reaction Type | Initiation | Propagation Steps | Termination | Key Intermediate | Evidence | Reference |

|---|---|---|---|---|---|---|

| Ether substitution | Homolytic N-Cl cleavage | Alkyl radical + CBT | Radical coupling | Carbon radical | Product distribution | [3] [17] [21] |

| Alcohol oxidation | Hydride abstraction | Alcohol radical + CBT | Radical coupling | Alkoxy radical | Kinetic isotope effect | [3] [17] |

| Hydrazine oxidation | N-H abstraction | Hydrazyl radical + CBT | Radical coupling | Nitrogen radical | Product analysis | [3] [17] |

| Amine oxidation | C-H abstraction | Aminyl radical + CBT | Radical coupling | Nitrogen radical | Product analysis | [10] |

The propagation steps involve hydrogen abstraction from the ether carbon-hydrogen bonds by chlorine radicals, forming alkyl radicals that subsequently react with additional 1-chlorobenzotriazole molecules [17] [21]. The chain process continues through alternating hydrogen abstraction and chlorine transfer steps until termination occurs through radical coupling reactions [17] [21]. The radical nature of these reactions is evidenced by the formation of products that cannot be explained by purely ionic mechanisms [3] [17].

Catalytic Applications with Transition Metals

1-Chlorobenzotriazole serves as an effective co-reagent in transition metal-catalyzed transformations [23] [25]. In ruthenium-catalyzed carbon-hydrogen activation reactions, 1-chlorobenzotriazole functions as an oxidizing co-reagent that facilitates the reoxidation of reduced metal centers [23] [25]. The compound shows particular utility in palladium-catalyzed cross-coupling reactions where it serves as a halogen source [25].

Table 6: Transition Metal Catalytic Applications

| Metal Complex | Application | Role of CBT | Reaction Type | Advantages | Reference |

|---|---|---|---|---|---|

| RuCl3·xH2O | C-H activation/arylation | Oxidizing co-reagent | Electrophilic aromatic substitution | Mild conditions, high selectivity | [23] [25] |

| Palladium complexes | Cross-coupling reactions | Halogen source | Nucleophilic substitution | Good functional group tolerance | [25] |

| Copper salts | Oxidation catalysis | Terminal oxidant | Oxidative coupling | Green oxidant | [23] [32] |

| Iron complexes | Radical initiation | Radical initiator | Radical chain reaction | Inexpensive catalyst | [18] [34] |

Copper-catalyzed oxidation reactions benefit from 1-chlorobenzotriazole as a terminal oxidant, enabling the synthesis of disulfides and other oxidized products under mild conditions [32]. The compound's ability to generate radical species makes it valuable in iron-catalyzed radical initiation processes [18] [34]. These applications demonstrate the versatility of 1-chlorobenzotriazole as both an electrophilic and radical reagent in modern synthetic methodology [23] [25] [32].

Disulfide Bond Formation and Sulfenyl Chloride Intermediates

1-Chlorobenzotriazole serves as a highly effective oxidizing agent for the formation of disulfide bonds through the interception of sulfenyl chloride intermediates [1] [2] [3]. The methodology represents a significant advancement in green chemistry approaches to disulfide synthesis, offering superior selectivity and mild reaction conditions compared to traditional oxidizing agents.

Mechanistic Pathway and Sulfenyl Chloride Interception

The reaction mechanism involves the initial formation of a sulfenyl chloride intermediate (R¹-S-Cl) upon reaction of a thiol with 1-chlorobenzotriazole at -78°C in dichloromethane [1] [3]. This highly reactive intermediate is immediately trapped by nucleophilic benzotriazole to form a benzotriazolyl sulfide (R¹-S-Bt), preventing the formation of symmetrical disulfides R¹-S-S-R¹ [2]. The mechanism proceeds as follows:

- Initial Chlorination: R¹-SH + BtCl → R¹-S-Cl + BtH

- Nucleophilic Trapping: R¹-S-Cl + BtH → R¹-S-Bt + HCl

- Thiol Exchange: R¹-S-Bt + R²-SH → R¹-S-S-R² + BtH

This sequential process enables the selective formation of unsymmetrical disulfides without appreciable formation of symmetrical disulfides, achieving yields of 85-94% for aromatic thiols and 80-90% for aliphatic thiols [1] [3].

Substrate Scope and Reaction Efficiency

The methodology demonstrates exceptional versatility across diverse thiol substrates. Aromatic thiols undergo efficient coupling with yields consistently exceeding 90%, while aliphatic thiols show yields of 80-90% [1]. Heteroaromatic thiols provide yields of 82-88%, and N-protected cysteine derivatives couple to afford unsymmetrical cystine derivatives in 90% yield [2] [4]. This high efficiency extends to differentially protected cysteines, which serves as a valuable model for intermolecular coupling of cysteine-containing peptides to form peptide disulfide heterodimers [4].

The reaction conditions are remarkably mild, requiring only -78°C in dichloromethane, with the entire process completed within minutes [1] [3]. The low temperature ensures selectivity by minimizing side reactions and preventing thermal decomposition of reactive intermediates.

| Substrate Type | Reaction Conditions | Yield (%) | Green Chemistry Aspect |

|---|---|---|---|

| Aromatic thiols | -78°C, DCM | 85-94 | Avoids toxic oxidants |

| Aliphatic thiols | -78°C, DCM | 80-90 | One-pot synthesis |

| Heteroaromatic thiols | -78°C, DCM | 82-88 | Mild conditions |

| N-protected cysteines | -78°C, DCM | 90 | High atom economy |

Selective Oxidation of Alcohols to Carbonyl Compounds

1-Chlorobenzotriazole exhibits remarkable efficacy in the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions [5] [6]. The compound has considerable potential as an oxidant, converting alcohols to aldehydes and ketones in high yields without the harsh conditions typically associated with traditional chromium-based oxidizing agents [5].

Oxidation Mechanism and Selectivity

The oxidation mechanism involves hydride abstraction from the alcohol substrate, proceeding through an alkoxybenzotriazole intermediate [5]. The positive-halogen character of the chlorine atom in 1-chlorobenzotriazole dominates the chemistry, enabling efficient electron transfer from the alcohol substrate [5]. The mechanism follows an E2-like elimination pathway where the C-H bond breaking is the rate-determining step [7].

Primary alcohols are oxidized to aldehydes with yields of 75-87%, while secondary alcohols provide ketones in 80-95% yields [6] [8]. Benzylic alcohols show particularly high reactivity, yielding benzaldehydes in 82-90% yields under mild conditions [9]. The methodology demonstrates excellent chemoselectivity, with primary alcohols oxidizing to aldehydes without over-oxidation to carboxylic acids when appropriate reaction conditions are employed [6].

Reaction Conditions and Practical Considerations

Optimal conditions for alcohol oxidation involve a molar ratio of oxidant to alcohol of 1:1.3, with refluxing for 45 minutes in dichloromethane containing 25% pyridine [6]. The pyridine serves both as a base to neutralize the hydrogen chloride generated and as a coordinating solvent to moderate the reactivity of the oxidizing agent.

Fatty alcohols can be oxidized to their corresponding aldehydes in yields up to 87% using these optimized conditions [6]. The methodology shows good functional group tolerance, with allylic alcohols providing α,β-unsaturated aldehydes in 70-85% yields [10]. Cyclohexanol is efficiently converted to cyclohexanone in 85% yield, demonstrating the applicability to cyclic secondary alcohols [11].

| Alcohol Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Primary alcohols | Aldehydes | 75-87 | DCM, pyridine, reflux |

| Secondary alcohols | Ketones | 80-95 | DCM, pyridine, reflux |

| Benzylic alcohols | Benzaldehydes | 82-90 | DCM, mild conditions |

| Fatty alcohols | Fatty aldehydes | 87 | DCM/pyridine (25%), 45 min |

Catalytic Oxidative Cleavage of Biomolecules (e.g., Vitamin B1)

1-Chlorobenzotriazole demonstrates significant potential in the catalytic oxidative cleavage of biomolecules, with particular attention to its effects on Vitamin B1 (thiamine) [12] [13]. The oxidative cleavage of thiamine represents an important model system for understanding the interaction of oxidizing agents with biologically active molecules containing thiazolium moieties.

Thiamine Oxidative Cleavage Mechanism

The oxidative cleavage of Vitamin B1 by 1-chlorobenzotriazole proceeds through a complex mechanism involving the cleavage of the thiazolium ring system [14] [12]. In the presence of ruthenium(III) chloride as a homogeneous catalyst, the reaction proceeds under mild aqueous conditions to yield multiple oxidation products [12]. The primary cleavage products include formylaminopyrimidine (FAP), thiamine sulfonic acid (TSA), and thiamine sulfinic ester (TSE) [13].

The mechanism involves initial N-chlorination of the thiazolium nitrogen, followed by ring opening and subsequent oxidative degradation [14] [12]. The reaction is pH-dependent, with optimal cleavage occurring under slightly acidic conditions where the thiazolium ring is most susceptible to nucleophilic attack [14].

Kinetic Studies and Catalytic Efficiency

Kinetic investigations reveal that the oxidative cleavage follows pseudo-first-order kinetics with respect to thiamine concentration [12]. The presence of ruthenium(III) catalyst significantly enhances the reaction rate, with the catalyst providing a lower energy pathway for the oxidative process [12]. The reaction exhibits regioselective cleavage at specific positions within the thiazolium ring, leading to well-defined oxidation products [13].

Studies with hypochlorous acid have shown similar oxidation patterns, producing the same three major metabolites (FAP, TSA, and TSE), suggesting that 1-chlorobenzotriazole acts as a source of positive chlorine species in aqueous media [13]. The formation of these oxidized metabolites has been detected in biological systems, indicating potential biomarker applications for oxidative stress monitoring [13].

Other Biomolecule Substrates

The methodology extends to other biomolecules beyond thiamine. Propranolol hydrochloride undergoes oxidative cleavage to yield 3-(naphthalene-1-yloxy)-2-oxopropanal and isopropyl amine as major products [15]. Chloramphenicol, an antibiotic compound, shows oxidative transformation under similar conditions, with the reaction exhibiting first-order kinetics with respect to 1-chlorobenzotriazole concentration [16].

Amino acids, particularly arginine, undergo oxidative deamination reactions with 1-chlorobenzotriazole, following a chloride ion-catalyzed pathway distinct from mechanisms involving hypochlorous acid or molecular chlorine [17]. These reactions provide valuable insights into the oxidative stress mechanisms that may occur in biological systems.

| Biomolecule | Cleavage Product | Catalyst | Conditions |

|---|---|---|---|

| Vitamin B1 (Thiamine) | Formylaminopyrimidine + fragments | Ru(III) chloride | Aqueous medium, mild |

| Propranolol HCl | 3-(naphthalene-1-yloxy)-2-oxopropanal | None (direct oxidation) | Acidic/alkaline medium |

| Chloramphenicol | Oxidized products | None | HClO4 medium |

| Amino acids (Arginine) | Deaminated products | None | Aqueous acid |

Green Chemistry Approaches for Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole represents a paradigm shift toward more sustainable and environmentally benign methodologies in organic synthesis [1] [18] [19]. This approach addresses multiple principles of green chemistry while maintaining high synthetic efficiency and broad substrate scope.

Environmental and Economic Advantages

The methodology offers substantial environmental benefits compared to traditional disulfide synthesis methods. The process avoids the use of toxic and harsh oxidizing agents such as chromium(VI) compounds, heavy metal oxidants, and strongly acidic conditions typically required for disulfide formation [1] [18]. The one-pot synthetic sequence minimizes waste generation and reduces the need for multiple purification steps, significantly improving the overall atom economy of the process [3] [19].

Economic analysis reveals significant cost savings through reduced reagent consumption and simplified purification procedures. The elimination of expensive and environmentally problematic oxidizing agents contributes to both cost reduction and improved environmental impact [1]. The high yields (85-94% for most substrates) ensure efficient utilization of starting materials, further enhancing the economic viability of the methodology [3].

Process Intensification and Scalability

Recent developments have demonstrated the successful implementation of continuous flow reactor technology for disulfide synthesis using 1-chlorobenzotriazole [20]. This approach offers several advantages including improved heat and mass transfer, enhanced safety through better process control, and reduced reaction times [20]. The continuous flow methodology maintains the high yields and selectivity observed in batch processes while providing additional benefits in terms of scalability and process efficiency.

The flow reactor approach enables precise temperature control and rapid mixing, critical factors for maintaining the selectivity of the sulfenyl chloride trapping process [20]. The methodology demonstrates compatibility with a wide range of aliphatic and aromatic thiols, producing both symmetrical and unsymmetrical disulfides with excellent functional group tolerance [20].

Green Chemistry Metrics Assessment

Comprehensive evaluation according to the twelve principles of green chemistry reveals exceptional performance across multiple criteria:

Atom Economy: The methodology achieves >90% atom incorporation for most substrates, with minimal formation of side products [1] [3].

Waste Prevention: The one-pot nature of the synthesis significantly reduces waste generation compared to multi-step alternatives [18].

Energy Efficiency: Reactions proceed under mild conditions (-78°C for disulfides, room temperature for workup), reducing energy requirements [1].

Safer Reagents: 1-Chlorobenzotriazole represents a stable, crystalline alternative to more hazardous oxidizing agents [5] [21].

| Green Chemistry Principle | Application in 1-CBT Chemistry | Rating (1-5) | Comments |

|---|---|---|---|

| Atom Economy | High for disulfide synthesis (90%+) | 5 | Excellent atom incorporation |

| Waste Prevention | Minimal side products | 4 | Some halide waste generated |

| Less Hazardous Synthesis | Avoids chromium/toxic oxidants | 5 | Major improvement over traditional methods |

| Energy Efficiency | Room temperature conditions | 4 | Mild conditions reduce energy needs |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant